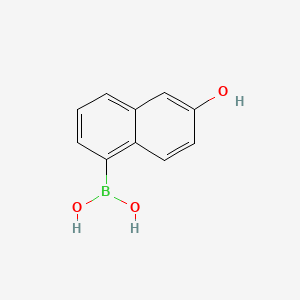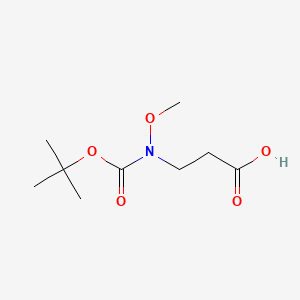
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a chemical compound with the molecular formula C9H17NO5 and a molecular weight of 219.24 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection have been used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids are generally used in peptide synthesis, where they prevent unwanted side reactions by temporarily blocking reactive sites .
Biochemical Pathways
As a boc-protected amino acid, it may be involved in the synthesis of peptides and proteins, which are integral to numerous biological pathways .
Result of Action
Boc-protected amino acids are typically used in peptide synthesis, suggesting that this compound may contribute to the formation of peptides with specific biological activities .
Action Environment
Like other boc-protected amino acids, it is typically stored at room temperature and used in controlled laboratory environments for peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid typically involves the protection of amino acids. One common method is the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amine to form the tert-butoxycarbonyl (Boc) protected amino acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment can facilitate the production process.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- 3-Amino-(tert-butoxycarbonyl)-L-alanine
Uniqueness
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is unique due to its methoxy group, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial.
Properties
IUPAC Name |
3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKPSPBQPPPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703866 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172299-81-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
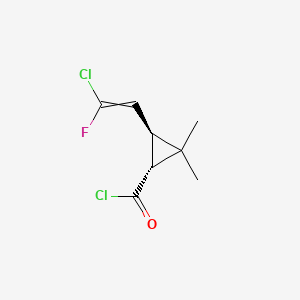
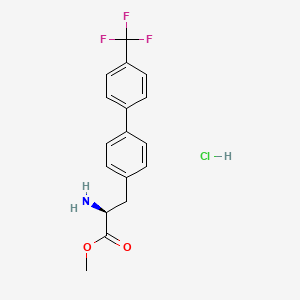
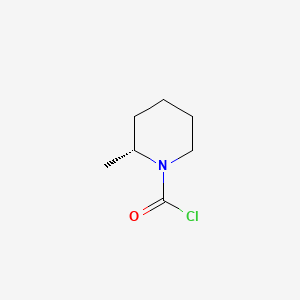
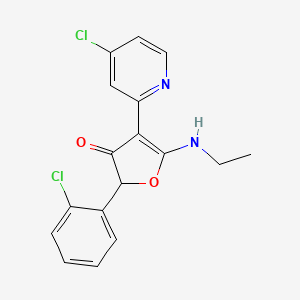
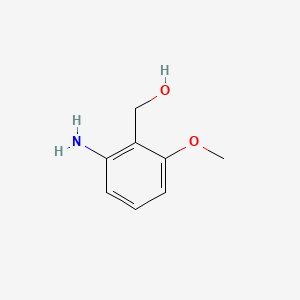
![1-Azabicyclo[3.2.0]heptane-2-carbonitrile,3,7-dioxo-(9CI)](/img/new.no-structure.jpg)

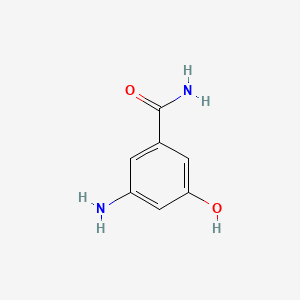
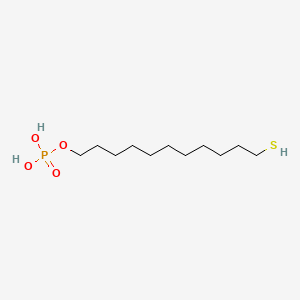
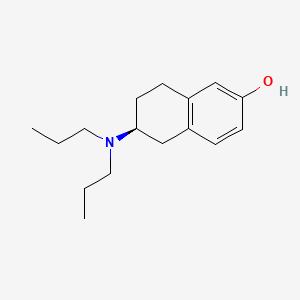
![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
![Methyl [1-(dimethylamino)cyclopentyl]acetate](/img/structure/B575607.png)
